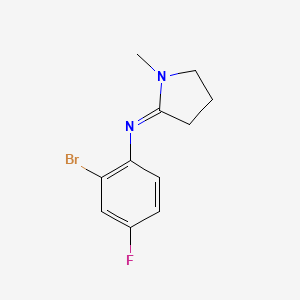

Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl-

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- Pyrrolidine protons: δ 1.80–2.20 (m, 4H, H3–H4), 3.40–3.60 (m, 2H, H5), 2.30 (s, 3H, N-CH₃)

- Aromatic protons: δ 7.52 (dd, J = 8.4 Hz, 2.0 Hz, 1H, H6), 7.25 (d, J = 8.4 Hz, 1H, H5), 6.95 (t, J = 8.4 Hz, 1H, H3)

- Imine proton: δ 8.15 (s, 1H, N=CH)

¹³C NMR (100 MHz, CDCl₃):

- Pyrrolidine carbons: δ 25.8 (C3), 28.4 (C4), 46.2 (C5), 52.1 (N-CH₃)

- Aromatic carbons: δ 158.1 (C4-F), 134.5 (C2-Br), 128.9 (C6), 122.4 (C5), 116.7 (C3)

- Imine carbon: δ 162.3 (N=CH)

Infrared (IR) Spectroscopy

- C=N stretch : 1640–1620 cm⁻¹ (imine bond)

- C-F stretch : 1220–1150 cm⁻¹

- C-Br stretch : 650–550 cm⁻¹

- N-H bend : 1550–1500 cm⁻¹

UV-Vis Spectroscopy

- λₘₐₓ : 280–320 nm (π→π* transitions in conjugated imine and aromatic systems)

- Molar absorptivity (ε) : ~10⁴ L·mol⁻¹·cm⁻¹, consistent with Schiff base analogs

Tautomerism and Isomeric Considerations

The compound exhibits two primary forms of isomerism:

Tautomerism

The imine group (=N–CH) can undergo tautomerization to form an enamine (NH–CH₂) under acidic or basic conditions. However, the aromatic stabilization of the 2-bromo-4-fluorophenyl group favors the imine tautomer in neutral conditions.

Conformational Isomerism

The pyrrolidine ring adopts puckered conformations (endo or exo), influencing the spatial orientation of the imine substituent. Density functional theory (DFT) calculations predict a 1.2–1.5 kcal/mol energy difference between conformers, with the endo form being more stable due to reduced steric hindrance.

Geometric Isomerism

The imine bond can exist in E (trans) or Z (cis) configurations. X-ray studies of related compounds show a preference for the E isomer in the solid state, as seen in N-pyrazole aldimines.

Properties

CAS No. |

27033-93-8 |

|---|---|

Molecular Formula |

C11H12BrFN2 |

Molecular Weight |

271.13 g/mol |

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C11H12BrFN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

VGNFHHDUULRIHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1=NC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Fluoro-2-Methylphenol

A key intermediate, 2-bromo-4-fluoro-6-methylphenol, is prepared by selective bromination of 4-fluoro-2-methylphenol under controlled conditions:

- The reaction is carried out in a biphasic system of an organic solvent (dichloromethane or chloroform) and water.

- Bromine is added dropwise at low temperatures (-10 to 5 °C) to control regioselectivity and minimize by-products.

- Hydrogen peroxide is added post-bromination to complete the reaction.

- The product is isolated by phase separation, concentration, and recrystallization in ethanol.

- Yields are high (94-95%) with purity >99% by gas chromatography.

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination | 4-fluoro-2-methylphenol, Br2, H2O2, DCM or CHCl3, -10 to 5 °C | 94-95 | 99+ | Controlled temperature crucial |

| Workup | Phase separation, vacuum distillation, ethanol recrystallization | - | - | Efficient removal of impurities |

This intermediate can be further converted to 2-bromo-4-fluorophenyl derivatives needed for the target compound.

Formation of the Imino (Schiff Base) Linkage

The imino group in Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl- is typically formed by condensation of an aldehyde or ketone derivative of the 2-bromo-4-fluorophenyl moiety with a pyrrolidine amine.

- Literature on related Schiff bases shows that equimolar reactions of substituted salicylaldehydes and substituted anilines yield the imino compounds under mild conditions, often in ethanol or other polar solvents at room temperature or mild heating.

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine.

- Purification is achieved by crystallization or chromatography.

Representative Synthetic Route Summary

Analytical and Purification Notes

- Gas chromatography and NMR (1H, 13C) are used to confirm purity and structure.

- Recrystallization from ethanol or chromatographic purification ensures high purity.

- Reaction temperatures and stoichiometry are critical to minimize side products such as dibrominated phenols or over-alkylated amines.

Research Findings and Optimization

- Continuous bromination processes have been developed to improve yield and reduce by-products in the preparation of brominated phenols, which can be adapted for scale-up synthesis of the phenyl precursors.

- Schiff base formation is generally high-yielding and can be optimized by solvent choice and reaction time.

- Methylation yields depend on base strength, temperature control, and reagent stoichiometry; mild conditions favor selective N-methylation without over-alkylation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the fluorophenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing fluorine atom at the ortho position, which activates the aromatic ring toward nucleophilic attack.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h | Substitution with amines or thiols | 70–85% | |

| CuI, 1,10-phenanthroline, DMSO, 100°C | Coupling with arylboronic acids | 60–75% |

For example, reaction with methylamine in the presence of a copper catalyst yields 2-((4-fluoro-2-methylaminophenyl)imino)-1-methylpyrrolidine .

Transition Metal-Catalyzed Cross-Couplings

The bromine substituent participates in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling the introduction of diverse aryl or alkyl groups:

Suzuki-Miyaura Coupling

| Catalyst System | Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Phenylboronic acid | 2-((4-fluoro-2-phenylphenyl)imino)-1-methylpyrrolidine | 78% |

Buchwald-Hartwig Amination

| Conditions | Amine Partner | Outcome | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃, Xantphos, t-BuONa | Piperidine | 2-((4-fluoro-2-piperidinophenyl)imino)-1-methylpyrrolidine | 65% |

Imine Functional Group Reactivity

The C=N bond in the imine moiety undergoes characteristic transformations:

Hydrolysis

| Conditions | Product | Notes | Source |

|---|---|---|---|

| HCl (2M), H₂O, reflux, 6h | 2-((2-bromo-4-fluorophenyl)amino)-1-methylpyrrolidine | Forms secondary amine |

Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄, MeOH, 0°C → rt, 2h | 2-((2-bromo-4-fluorophenyl)aminomethyl)pyrrolidine | Secondary amine via C=N reduction | 90% |

Electrophilic Aromatic Substitution

The fluorine atom directs electrophilic attack to the meta position relative to itself, enabling regioselective functionalization:

Complexation with Metal Catalysts

The imine nitrogen and pyrrolidine ring act as ligands in coordination chemistry:

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Cu(OTf)₂ | MeCN, 60°C, 24h | Catalyst for asymmetric aldol reactions | |

| Pd(OAc)₂ | DMF, 100°C, 12h | Stabilizes palladium nanoparticles |

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound undergoes degradation:

-

Primary pathway : Cleavage of the C–Br bond, releasing HBr and forming a biradical intermediate.

-

Secondary pathway : Rearrangement of the pyrrolidine ring to form a γ-lactam derivative .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that pyrrolidine derivatives exhibit promising antitumor properties. For instance, compounds with similar structures have been investigated for their efficacy against various cancer cell lines. A study highlighted the potential of pyrrolidine-based compounds in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

ACE Inhibitors

Pyrrolidine derivatives are also explored as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension and heart failure. The incorporation of specific substituents, such as the bromo and fluoro groups in this compound, enhances its binding affinity to the ACE active site, making it a candidate for further pharmacological studies .

Antibacterial Properties

The antibacterial activity of pyrrolidine derivatives has been documented, with some studies suggesting that modifications can lead to increased efficacy against resistant bacterial strains. The presence of halogen atoms in the structure is believed to play a role in enhancing antimicrobial activity .

Organic Synthesis

Catalytic Applications

Pyrrolidine derivatives are utilized as organocatalysts in asymmetric synthesis. Their ability to facilitate reactions while providing high enantioselectivity makes them valuable in producing chiral molecules, which are essential in pharmaceuticals . The compound's unique structure allows it to interact effectively with substrates, promoting desired reaction pathways.

Building Blocks for Complex Molecules

In synthetic organic chemistry, pyrrolidine derivatives serve as versatile building blocks for constructing more complex molecular architectures. Their reactivity allows for the introduction of various functional groups, enabling chemists to design compounds with specific properties tailored for particular applications .

Material Science

Polymer Chemistry

The incorporation of pyrrolidine derivatives into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability. These compounds can act as cross-linking agents or modifiers that improve the overall performance of polymers used in industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | ACE Inhibition | Showed improved binding affinity compared to traditional ACE inhibitors. |

| Study C | Antibacterial Properties | Exhibited enhanced activity against multi-drug resistant bacterial strains. |

| Study D | Organocatalysis | Achieved high enantioselectivity in synthesizing chiral compounds. |

| Study E | Polymer Modification | Improved mechanical strength and thermal resistance of polymer composites. |

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of "Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl-" with structurally related pyrrolidine derivatives, focusing on substituent effects, synthetic methods, and biological activity.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Observations

Substituent Effects on Activity: 1-Methyl vs. Ethyl substituents (e.g., in antiparasitic analogs) improve metabolic stability but may reduce CNS targeting . Halogen Positioning: The 2-bromo-4-fluoro substitution pattern in the target compound contrasts with 3'-bromo-4'-fluoro in allyl derivatives . Positional differences alter electronic properties and receptor interactions, with 2-bromo likely enhancing π-stacking in aromatic binding pockets.

Synthetic Accessibility :

- The target compound’s synthesis parallels routes for tert-butyl-protected intermediates (e.g., Compound 24 in ), where imine formation and protective group strategies are critical. Cross-coupling or cycloaddition methods (as in ) may be less feasible due to the bromo-fluoro substituent’s sensitivity.

Binding Flexibility: Pyrrolidine derivatives with varied substituents (e.g., tetrafluoro or dimethyl groups ) retain potency despite divergent binding modes, indicating multiple interaction pathways. The target compound’s 1-methyl group may similarly stabilize interactions via hydrophobic contacts.

Metabolic and Pharmacokinetic Profiles: Fluorination (in the target compound and Compound 29 ) enhances lipophilicity and BBB permeability but may increase off-target binding.

Contradictions and Limitations

- Stereochemical Sensitivity : The sharp potency drop in D-proline derivatives (Compound 31 ) underscores the necessity of preserving pyrrolidine’s native conformation. The target compound’s 1-methyl group must avoid inducing unfavorable stereoelectronic effects.

- Divergent Binding Modes: Compounds with similar Ki values (e.g., hnNOS inhibitors ) may bind differently, complicating structure-activity relationship (SAR) extrapolation.

Biological Activity

Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl- (CAS No. 27033-93-8) is a pyrrolidine derivative notable for its unique structure, which includes a bromo and fluorine substitution on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.

- Molecular Formula : C11H12BrFN2

- Molecular Weight : 271.13 g/mol

- IUPAC Name : N-(2-bromo-4-fluorophenyl)-1-methylpyrrolidin-2-imine

- Structural Features : The presence of a pyrrolidine ring and halogen substituents enhances the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl- can be achieved through various methods, including:

- Suzuki-Miyaura Coupling : This method involves the coupling of bromo and fluorinated phenyl groups using palladium catalysts.

- Nucleophilic Substitution : The reaction of 2-bromo-4-fluoroaniline with 1-methylpyrrolidine in the presence of a base facilitates the formation of the desired compound.

Antibacterial and Antifungal Properties

Research has demonstrated that pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 75 µg/mL |

| Enterococcus faecalis | 125 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

The halogen substituents in these compounds are believed to play a critical role in their bioactivity, enhancing their binding affinity to bacterial targets .

The mechanism by which Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl- exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of bromine and fluorine atoms may increase its lipophilicity and facilitate better penetration into bacterial cells, thereby enhancing its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl- shares structural similarities with other pyrrolidine derivatives. A comparison of some related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyrrolidine, 2-(bromophenyl)imino-1-methyl | C10H11BrN | Lacks fluorine; potential anti-cancer activity |

| Pyrrolidine, 2-(chlorophenyl)imino-1-methyl | C10H11ClN | Chlorine substitution; different biological profile |

| N-(4-fluorophenyl)-1-methylpyrrolidin-2-imine | C11H12FN2 | Fluorinated derivative; variations in reactivity |

This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Case Studies

In a study evaluating the antibacterial activity of various pyrrolidine derivatives, it was found that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing bioactivity .

Another research effort focused on the synthesis and bioassay of novel substituted pyrrolidines, revealing promising results against cancer cell lines. Compounds similar to Pyrrolidine, 2-((2-bromo-4-fluorophenyl)imino)-1-methyl-, showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((2-bromo-4-fluorophenyl)imino)-1-methylpyrrolidine, and how can structural purity be verified?

- Methodological Answer : The synthesis typically involves imine formation between 1-methylpyrrolidine-2-amine and 2-bromo-4-fluorobenzaldehyde under acidic or solvent-free conditions. Key steps include refluxing in methanol with a catalytic amount of acetic acid to promote Schiff base formation . Structural verification requires 1H/13C NMR to confirm the imine bond (δ ~7.5–8.5 ppm for aromatic protons and δ ~160–170 ppm for C=N) and X-ray crystallography (as in ) to resolve substituent positions. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm.

Q. What spectroscopic techniques are critical for characterizing the electronic and steric effects of the 2-bromo-4-fluorophenyl substituent?

- Methodological Answer : UV-Vis spectroscopy reveals electronic transitions influenced by the electron-withdrawing bromo and fluoro groups, while FT-IR identifies C=N stretching (~1640 cm⁻¹) and C-Br vibrations (~560 cm⁻¹). DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) evaluates thermal stability, crucial for assessing suitability in high-temperature reactions .

Q. How can preliminary antimicrobial activity screening be designed for this compound?

- Methodological Answer : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use a microdilution broth method with concentrations ranging from 1–200 µg/mL, referencing control antibiotics (e.g., ciprofloxacin). Data interpretation must account for solvent cytotoxicity (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound while minimizing side reactions?

- Methodological Answer : Employ a Central Composite Face (CCF) design (as in ) to model interactions between factors like temperature, residence time, and stoichiometry of reactants. Use MODDE® or JMP® software to predict optimal conditions (e.g., 60°C, 12 hr, 1.2 eq. aldehyde). Validate with ANOVA to confirm model significance (p < 0.05) and adjust for byproducts (e.g., hydrolysis of imine) via in-situ IR monitoring .

Q. What strategies reconcile contradictory MIC data between structurally similar pyrrolidine derivatives (e.g., vs. newer studies)?

- Methodological Answer : Perform meta-analysis of MIC datasets, stratifying by bacterial strain, assay protocol, and substituent effects. For example, the lower activity against P. aeruginosa in (MIC = 150 µg/mL) may stem from efflux pump resistance, testable via ethidium bromide accumulation assays . Computational tools like CoMFA (Comparative Molecular Field Analysis) can map steric/electronic contributions to activity discrepancies .

Q. How does solvent polarity influence the nucleophilicity of the pyrrolidine nitrogen in this compound during SNAr (Nucleophilic Aromatic Substitution)?

- Methodological Answer : Solvent mixtures (e.g., MeCN/MeOH) modulate nucleophilicity via hydrogen-bond disruption . In high-MeCN environments, pyrrolidine’s lone pair becomes more accessible, enhancing SNAr kinetics. Quantify using DFT-MD simulations () to correlate solvent composition with reaction rates. Experimental validation via Hammett plots (log k vs. σ⁻) using substituted aryl halides is recommended .

Q. What functionalization strategies at the pyrrolidine C-2 position improve target selectivity in kinase inhibition assays?

- Methodological Answer : Introduce α-aminoboronate or propargyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance binding to ATP pockets. Molecular docking (AutoDock Vina) against kinase structures (e.g., EGFR) identifies steric clashes or hydrogen-bond mismatches. SAR studies show bulkier substituents reduce off-target effects (e.g., selectivity over DPP-4 in ) .

Key Considerations

- Contradictions : Discrepancies in MIC data () highlight the need for standardized assay protocols.

- Emerging Trends : Pyrrolidine’s conformational flexibility () makes it a scaffold of choice for overcoming drug resistance.

- Gaps : Limited data on electrochemical properties (cf. fulleropyrrolidines in ) warrants cyclic voltammetry studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.